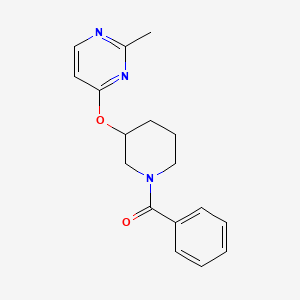

(3-((2-甲基嘧啶-4-基)氧代)哌啶-1-基)(苯基)甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and is characterized by the formation of specific structural features, such as the piperidine ring and various substituents that define the compound's properties. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which involves a piperidinyl methanone derivative . Although the exact synthesis of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using single crystal X-ray diffraction studies, which reveal the conformation of the piperidine ring and the geometry around various atoms in the molecule . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactions involving piperidinyl methanone derivatives can include substitution reactions, as well as the formation of intra- and intermolecular hydrogen bonds, which are significant for the stability and reactivity of the compound . The presence of various functional groups can also lead to specific chemical behaviors, such as the formation of hydrogen bonds and π-π interactions, which can influence the compound's chemical properties and its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl methanone derivatives can be studied using various spectroscopic techniques and theoretical calculations. The thermal properties of these compounds are of particular interest, as they can indicate the stability of the compound under different temperature conditions . Additionally, electronic parameters such as the HOMO-LUMO energy gap can provide insights into the reactivity and electronic structure of the molecule. The molecular electrostatic potential map can help identify reactive sites on the molecular surface, which is important for understanding how the compound might interact with other molecules or biological targets .

科学研究应用

结构与理论研究

热学、光学和结构性质: Karthik 等人 (2021) 通过取代反应合成了一种化合物,并通过各种光谱技术对其进行了表征,并利用单晶 X 射线衍射分析了其结构。该研究深入了解了该化合物的热稳定性、光学性质和结构特征,揭示了晶体结构稳定的分子间和分子内氢键和其他相互作用。这些发现对于理解该材料在材料科学和药物开发等各个领域的潜在应用至关重要 (Karthik 等人,2021).

抗菌和抗癌应用

抗菌活性: Mallesha 和 Mohana (2014) 对 2,4-二氟苯基(哌啶-4-基)甲基酮肟衍生物的合成进行了研究,并评估了它们的体外抗菌和抗真菌活性。一些化合物对致病菌和真菌菌株表现出显著的抗菌活性,表明了开发新型抗菌剂的潜力 (Mallesha 和 Mohana,2014).

抗癌评估: Gouhar 和 Raafat (2015) 制备并使 (3-(萘-1-基)氧代-2-基)(5,6,7,8-四氢萘-2-基)甲基酮与各种亲核试剂反应,以进行抗癌评估。该研究旨在探索该化合物作为抗癌剂的潜力,强调了化学合成在开发新的治疗选择中的重要性 (Gouhar 和 Raafat,2015).

新型合成方法

哌啶骨架抗癌作用: Vinaya 等人 (2011) 合成了几种 (取代苯基){4-[3-(哌啶-4-基)丙基]哌啶-1-基}甲基酮衍生物,以探索与哌啶骨架相关的抗癌作用。他们的研究表明这些化合物在抑制人类白血病细胞生长方面的潜力,证明了结构修饰在药物化学中的重要性 (Vinaya 等人,2011).

作用机制

Target of Action

The primary target of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone interacts with PKB in an ATP-competitive manner . It inhibits PKB activity by competing with ATP for binding to the kinase’s active site . This compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines, such as (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent has identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

未来方向

The future directions of research on this compound could include further exploration of its potential therapeutic applications, given the wide range of biological activities associated with piperidine derivatives . Additionally, the development of more efficient synthesis methods for substituted piperidines could be another area of focus .

属性

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-18-10-9-16(19-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZAUJKTODKPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520254.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)